molecular formula C15H14O4 B1456128 3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 913647-91-3

3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1456128
M. Wt: 258.27 g/mol
InChI Key: WAVBMZKNQVMSJB-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid , also known as BiPhePhos , is a synthetic compound with the following properties:



  • Empirical Formula : C46H44O8P2

  • Molecular Weight : 786.78 g/mol

  • CAS Number : 121627-17-6

  • Appearance : White powder



Synthesis Analysis

The synthesis of this compound involves nucleophilic aromatic substitution with sodium methoxide, starting from commercially available fluoroarenes. This method yields good to excellent yields of the desired methoxylated products. Additionally, Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids produces methoxylated derivatives of PCB 11, 12, 25, 35, and 36.



Molecular Structure Analysis

The molecular structure of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid consists of a biphenyl core with two methoxy groups at positions 3 and 5 on one of the phenyl rings. Crystal structures of related compounds confirm the substitution pattern.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Buchwald-Hartwig Cross Coupling Reaction

  • Heck Reaction

  • Hiyama Coupling

  • Negishi Coupling

  • Sonogashira Coupling

  • Stille Coupling

  • Suzuki-Miyaura Coupling



Physical And Chemical Properties Analysis


  • Melting Point : 128-133°C

  • Functional Group : Phosphine

  • Storage Temperature : -20°C


Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives .
    • Method : The synthesis involves nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This is followed by Suzuki coupling of selected mono- and dimethoxylated haloarenes with chlorinated phenylboronic acids .
    • Results : This method provided good to excellent yields of the desired methoxylated products. It also yielded methoxylated derivatives of PCB 11, 12, 25, 35, and 36 in low to good yields .
  • Pharmacology

    • Application : Pharmacological and therapeutic applications of Sinapic acid .
    • Method : Sinapic acid, a cinnamic acid derivative that contains 3, 5-dimethoxyl and 4-hydroxyl substitutions in the phenyl group of cinnamic acid, is found in various fruits and herbs .
    • Results : Sinapic acid has been pharmacologically evaluated for its potent antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic and anti-bacterial activities .
  • Environmental Science and Pollution Research

    • Application : Synthesis of back-to-back coupled 2,6-bis(triazol-1-yl)pyridine molecules .
    • Method : The synthesis involves the use of 4,4’-Biphenyldiboronic acid, a compound similar to the one you’re interested in .
    • Results : This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
  • Organic Chemistry

    • Application : Synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .
    • Method : The synthesis involves the use of 4,4’-Biphenyldiboronic acid, a compound similar to the one you’re interested in .
    • Results : The synthesized organic semiconductors showed promising results in organic field-effect transistor applications .
  • Environmental Science and Pollution Research

    • Application : Synthesis of back-to-back coupled 2,6-bis(triazol-1-yl)pyridine molecules .
    • Method : The synthesis involves the use of 4,4’-Biphenyldiboronic acid, a compound similar to the one you’re interested in .
    • Results : This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
  • Organic Chemistry

    • Application : Synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .
    • Method : The synthesis involves the use of 4,4’-Biphenyldiboronic acid, a compound similar to the one you’re interested in .
    • Results : The synthesized organic semiconductors showed promising results in organic field-effect transistor applications .

Future Directions

Further research could explore its applications in other areas, such as drug development or materials science.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed information, consult relevant scientific literature123.


properties

IUPAC Name

4-(3,5-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVBMZKNQVMSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683325
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)benzoic acid

CAS RN

913647-91-3
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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